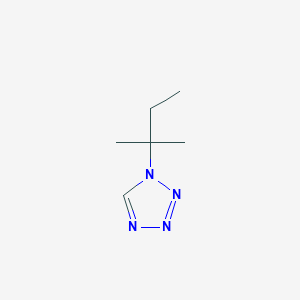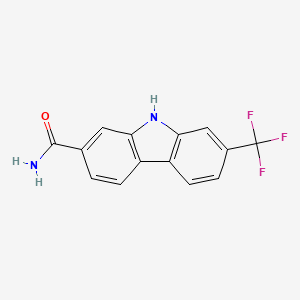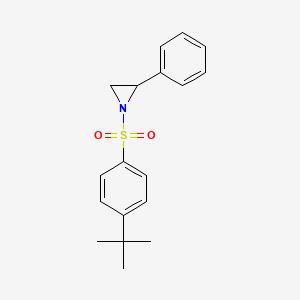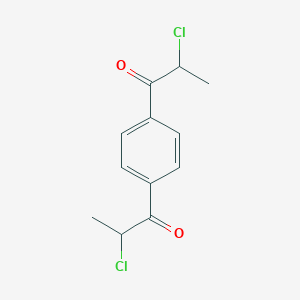
N~1~,N~4~-Dibutyl-N~1~,N~4~-bis(4-iodophenyl)benzene-1,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~4~-Dibutyl-N~1~,N~4~-bis(4-iodophenyl)benzene-1,4-dicarboxamide: is an organic compound that belongs to the class of amides It is characterized by the presence of two butyl groups and two 4-iodophenyl groups attached to a benzene-1,4-dicarboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~4~-Dibutyl-N~1~,N~4~-bis(4-iodophenyl)benzene-1,4-dicarboxamide typically involves the reaction of benzene-1,4-dicarboxylic acid with butylamine and 4-iodoaniline. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds. The reaction mixture is usually heated to reflux to ensure complete reaction and high yield of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality product output.
Chemical Reactions Analysis
Types of Reactions: N1,N~4~-Dibutyl-N~1~,N~4~-bis(4-iodophenyl)benzene-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The iodophenyl groups can participate in nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in water or alcohol, ammonia in ethanol.
Major Products Formed:
Oxidation: Carboxylic acids, quinones.
Reduction: Amines, alcohols.
Substitution: Phenols, alkylated derivatives.
Scientific Research Applications
N~1~,N~4~-Dibutyl-N~1~,N~4~-bis(4-iodophenyl)benzene-1,4-dicarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1,N~4~-Dibutyl-N~1~,N~4~-bis(4-iodophenyl)benzene-1,4-dicarboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can bind to these targets through various interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to changes in biological processes or chemical reactions.
Comparison with Similar Compounds
- N~1~,N~4~-Dibutyl-N~1~,N~4~-bis(4-chlorophenyl)benzene-1,4-dicarboxamide
- N~1~,N~4~-Dibutyl-N~1~,N~4~-bis(4-bromophenyl)benzene-1,4-dicarboxamide
- N~1~,N~4~-Dibutyl-N~1~,N~4~-bis(4-fluorophenyl)benzene-1,4-dicarboxamide
Comparison: N1,N~4~-Dibutyl-N~1~,N~4~-bis(4-iodophenyl)benzene-1,4-dicarboxamide is unique due to the presence of iodine atoms, which can impart distinct electronic and steric properties compared to its chloro, bromo, and fluoro analogs. The iodine atoms can enhance the compound’s reactivity in substitution reactions and may also influence its biological activity by affecting its binding affinity to molecular targets.
Properties
CAS No. |
869358-30-5 |
|---|---|
Molecular Formula |
C28H30I2N2O2 |
Molecular Weight |
680.4 g/mol |
IUPAC Name |
1-N,4-N-dibutyl-1-N,4-N-bis(4-iodophenyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C28H30I2N2O2/c1-3-5-19-31(25-15-11-23(29)12-16-25)27(33)21-7-9-22(10-8-21)28(34)32(20-6-4-2)26-17-13-24(30)14-18-26/h7-18H,3-6,19-20H2,1-2H3 |
InChI Key |
OENDANWPRCPSPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=CC=C(C=C1)I)C(=O)C2=CC=C(C=C2)C(=O)N(CCCC)C3=CC=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[5-(Cyclohexylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B14192992.png)
![N-[3-(Dimethylamino)propyl]-N,N,4-trimethylpentan-1-aminium](/img/structure/B14192996.png)
![2-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B14193003.png)





![4-Methoxyphenyl 4-[(9-hydroxynonyl)oxy]benzoate](/img/structure/B14193045.png)


![3-Aminopropyl ([1,1'-biphenyl]-4-yl)acetate](/img/structure/B14193061.png)
